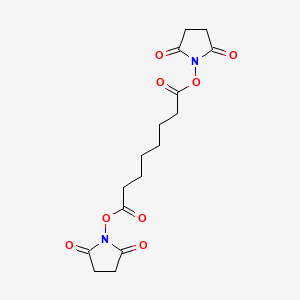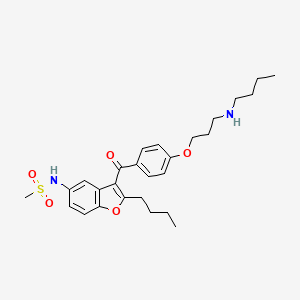
デブチルドロネダロン
概要
説明
SR-35021 D7: ヒトにおけるドロネダロンの主要な循環活性代謝物です
科学的研究の応用
SR-35021 D7は、次のような科学研究で幅広く使用されています。
化学: 重水素標識化合物の挙動を研究する際に、分析化学における基準物質として使用されます。
生物学: ドロネダロンとその代謝物の代謝経路をたどり、代謝研究で使用されます。
医学: 特に不整脈の治療における潜在的な治療効果が調査されています。
作用機序
SR-35021 D7の作用機序には、甲状腺ホルモン受容体との相互作用が含まれます。 具体的には、トリヨードチロニン(T3)の甲状腺ホルモン受容体アルファ1(TRα1)および甲状腺ホルモン受容体ベータ1(TRβ1)への結合をそれぞれ77%および25%阻害します . この阻害は、さまざまな生理学的プロセスに関与する遺伝子の調節に影響を与え、その潜在的な治療効果に貢献します。
将来の方向性
While specific future directions for Debutyldronedarone are not mentioned in the search results, thyroid hormone signaling, which Debutyldronedarone is involved in, has been implicated in the development and progression, as well as in the prevention of various cancers of the alimentary tract . Future investigations geared towards a better understanding of thyroid hormone signaling in digestive system cancers may provide preventive or therapeutic strategies to diminish risk, improve outcome and avert recurrence in afflicted individuals .
生化学分析
Biochemical Properties
Debutyldronedarone interacts with the thyroid hormone receptor α1 (TRα1), inhibiting the binding of the thyroid hormone T3 to TRα1 . This interaction is competitive, meaning that Debutyldronedarone and T3 compete for the same binding site on the TRα1 .
Cellular Effects
Debutyldronedarone influences cell function by modulating the activity of the thyroid hormone receptor α1 (TRα1). By inhibiting the binding of T3 to TRα1, Debutyldronedarone can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Debutyldronedarone exerts its effects at the molecular level by competitively inhibiting the binding of T3 to the thyroid hormone receptor α1 (TRα1) . This inhibition can lead to changes in gene expression and enzyme activity, as TRα1 is involved in regulating various cellular processes.
Metabolic Pathways
Debutyldronedarone is a metabolite of Dronedarone, formed by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations
準備方法
合成経路と反応条件: SR-35021 D7の合成には、デブチルドロネダロン分子への重水素原子の組み込みが含まれます。特定の合成経路と反応条件は、所有権のある情報であり、公表されていません。 この化合物は、親分子に重水素原子を導入する一連の化学反応を通じて合成されることが知られています .
工業生産方法: SR-35021 D7の工業生産は、重水素標識化合物の合成に関する標準プロトコルに従います。このプロセスでは、分子への重水素原子の組み込みを保証するために、特殊な機器と試薬が使用されます。 最終製品は、通常98%を超える高純度を達成するために精製されます .
化学反応の分析
反応の種類: SR-35021 D7は、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、特定の条件下でハロゲン化剤または求核剤を含むことがよくあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって重水素標識アルコールが生成される可能性があります .
類似化合物との比較
類似化合物:
デブチルドロネダロン: SR-35021 D7の親化合物であり、不整脈の治療に使用されます。
ドロネダロン: デブチルドロネダロンの非重水素化アナログであり、不整脈の治療にも使用されます。
重水素化化合物: 科学研究で、その安定性の向上とユニークな特性のために使用される他の重水素標識化合物。
独自性: SR-35021 D7は、その重水素標識のためにユニークであり、安定性を向上させ、詳細な代謝研究を可能にします。 甲状腺ホルモン受容体の選択的阻害も、他の類似化合物との違いです .
特性
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
| Record name | Debutyldronedarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBUTYLDRONEDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?
A1: Debutyldronedarone is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes Debutyldronedarone particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].
Q2: How does Debutyldronedarone interact with TRα1 and what are the downstream effects?
A2: While the exact mechanism of action requires further investigation, Debutyldronedarone effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, Debutyldronedarone disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, Debutyldronedarone administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].
Q3: Are there analytical methods available to study Debutyldronedarone levels?
A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite Debutyldronedarone in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.
Q4: What is known about the structure of Debutyldronedarone?
A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of Debutyldronedarone, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to Debutyldronedarone []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


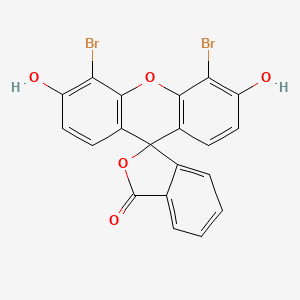

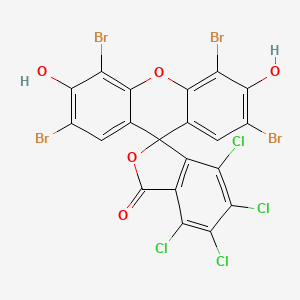

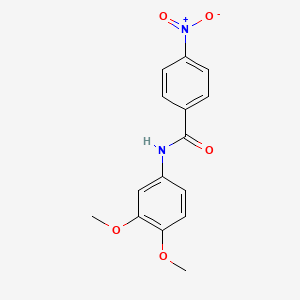
![Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669904.png)
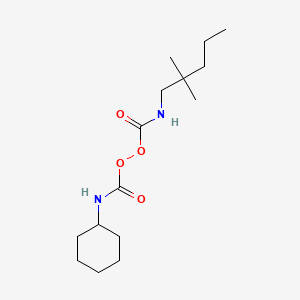
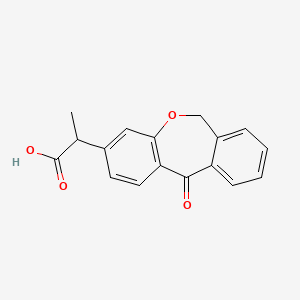

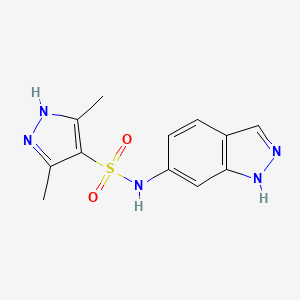

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)
